molecular formula C7H9NS2 B13529689 2,5-Dimethylthiophene-3-carbothioamide

2,5-Dimethylthiophene-3-carbothioamide

Cat. No.: B13529689
M. Wt: 171.3 g/mol
InChI Key: CGNGLYRWEFODCT-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carbothioamide is a heterocyclic compound with the molecular formula C7H9NS2. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and a carbothioamide group at position 3. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbothioamide can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthiophene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylthiophene-3-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene-3-carbothioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but its unique structure allows for diverse interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylthiophene-3-carbothioamide is unique due to the presence of both methyl groups and the carbothioamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

2,5-dimethylthiophene-3-carbothioamide

InChI

InChI=1S/C7H9NS2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9)

InChI Key

CGNGLYRWEFODCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=S)N

Origin of Product

United States

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